molecular formula C13H12ClNO B2434024 3-((4-Chlorophenoxy)methyl)aniline CAS No. 1016681-15-4

3-((4-Chlorophenoxy)methyl)aniline

Cat. No. B2434024
CAS RN: 1016681-15-4
M. Wt: 233.7
InChI Key: KMLRTSYDMHTSJL-UHFFFAOYSA-N
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Description

“3-((4-Chlorophenoxy)methyl)aniline” is a chemical compound with the molecular formula C12H9Cl2NO . It is also known by other names such as “3-Chloro-4-(4-chlorophenoxy)aniline” and "Benzenamine, 3-chloro-4-(p-chlorophenoxy)-" .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a compound named “rafoxanide” was synthesized from 4-chlorophenol in three steps, with an overall yield of 74% . The key stages of the synthesis involved the iodination of salicylic acid and the reaction of 3,5-diiodosalicylic acid with an aminoether .


Molecular Structure Analysis

The molecular structure of “3-((4-Chlorophenoxy)methyl)aniline” consists of a benzene ring attached to an aniline group and a chlorophenoxy group . The presence of these functional groups may influence the compound’s reactivity and properties.


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-((4-Chlorophenoxy)methyl)aniline” include a density of 1.4±0.1 g/cm3, a boiling point of 364.7±37.0 °C at 760 mmHg, and a flash point of 174.4±26.5 °C . It also has a molar refractivity of 66.7±0.3 cm3, and a polar surface area of 35 Å2 .

Scientific Research Applications

Molecular Structure Analysis

  • 3-((4-Chlorophenoxy)methyl)aniline's molecular geometry and vibrational frequencies have been extensively studied using density functional methods and Hartree-Fock calculations. This research provides insights into its molecular structure and potential applications in materials science and chemistry. (Kurt, Yurdakul, & Yurdakul, 2004)

Environmental Applications

  • The degradation of aniline and its derivatives, like 3-((4-Chlorophenoxy)methyl)aniline, by bacterial strains such as Delftia sp. AN3, highlights its potential applications in bioremediation and environmental protection. This strain can use aniline as a sole carbon, nitrogen, and energy source, indicating a viable method for the detoxification of contaminated sites. (Liu et al., 2002)

Chemical Synthesis

  • The compound has been used in the synthesis of various chemicals, including Schiff bases and polyurethane cationomers. These applications demonstrate its versatility in organic synthesis and material science. (Bairagi, Bhosale, & Deodhar, 2009); (Buruianǎ et al., 2005)

Biomedical Research

  • The design and synthesis of multidentate ligands with rhenium cores using derivatives of 3-((4-Chlorophenoxy)methyl)aniline have shown potential in biomedical applications, possibly including drug development and diagnostic imaging. (Wang et al., 2017)

Analytical Chemistry

  • The compound's derivatives have been used to study the aminolysis of certain carbonates, contributing to a deeper understanding of reaction mechanisms in organic chemistry. (Castro et al., 2003)

Safety and Hazards

Safety data sheets suggest that exposure to “3-((4-Chlorophenoxy)methyl)aniline” should be avoided as it may be toxic if swallowed, in contact with skin, or if inhaled . It may cause an allergic skin reaction, serious eye damage, and may be suspected of causing genetic defects and cancer . It is recommended to use personal protective equipment and ensure adequate ventilation when handling this compound .

Future Directions

The compound “3-chloro-4-(4-chlorophenoxy) aniline” has shown antimalarial activity against both sensitive and resistant human and mice malaria parasites . This suggests that “3-((4-Chlorophenoxy)methyl)aniline” and similar compounds could be promising candidates for the development of novel drugs for the management of multi-drug resistant malaria parasites . Further preclinical and clinical studies are recommended to evaluate its value .

properties

IUPAC Name

3-[(4-chlorophenoxy)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO/c14-11-4-6-13(7-5-11)16-9-10-2-1-3-12(15)8-10/h1-8H,9,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMLRTSYDMHTSJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)COC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((4-Chlorophenoxy)methyl)aniline

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